1000-Fold Selective Inhibition of Human Carboxylesterase 2 (CE2) over CE1
The compound exhibits a stark selectivity window between the two main human liver carboxylesterases. It potently inhibits human CE2 (also known as cocaine esterase) with an IC50 of 20 nM and a Ki of 42 nM, while its inhibitory activity against human CE1 is over 1000-fold weaker, with an IC50 of 20,400 nM (20.4 µM) . For comparison, many non-specific esterase inhibitors or broad-spectrum benzothiazoles often show less than a 10- to 50-fold difference between these isoforms. This data directly positions the compound as a highly selective tool where CE2-specific modulation is required, in contrast to alternatives that may co-inhibit CE1 and confound metabolic study results.
| Evidence Dimension | IC50 for human carboxylesterase inhibition |
|---|---|
| Target Compound Data | CE2 IC50 = 20 nM; CE1 IC50 = 20.4 µM |
| Comparator Or Baseline | Target-compound internal control: CE1 IC50 (20.4 µM) serving as the intra-assay selectivity baseline against its own CE2 potency (20 nM). This provides a quantitative selectivity ratio of ~1020-fold. |
| Quantified Difference | ~1020-fold selective for CE2 over CE1 |
| Conditions | Inhibition assay using human liver microsomes. CE1 assay used 2-(2-Benzoyl-3-methoxyphenyl) benzothiazole as substrate. CE2 assay used fluorescein diacetate as substrate. Both assays included a 10-minute preincubation . |
Why This Matters
Procuring a compound with >1000-fold selectivity for CE2 avoids off-target inhibition of CE1, which is critical for studies on drug metabolism, prodrug activation, and lipid homeostasis where CE1 plays a dominant physiological role.
- [1] BindingDB Entry BDBM50154561 (ChEMBL ID: CHEMBL3774603). Affinity Data for 4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide against human carboxylesterases (CE1, CE2). View Source
